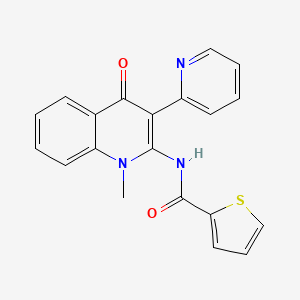
6-溴-N-(3,5-二甲基-1-苯基吡唑-4-基)吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide" is a synthetic molecule that likely exhibits a range of biological activities due to its structural features. It contains a pyridine ring, which is a common motif in many pharmaceuticals, and a bromine atom, which can be crucial for the biological activity of halogenated compounds. The presence of a carboxamide group suggests potential for interactions with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of related brominated pyridine compounds involves multiple steps, including regioselective halogenation, nucleophilic substitution, and amide formation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by selective bromination and hydrolysis to produce the carboxylic acid . Similarly, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves the reaction of amino-substituted pyrazolo[3,4-b]pyridine with various reagents to construct polyheterocyclic ring systems .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is characterized by the presence of a pyridine ring substituted with various functional groups. X-ray crystallography, spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, and computational techniques like DFT calculations are commonly used to determine the structure and confirm the identity of these compounds . The presence of bromine and other substituents influences the electronic distribution and the overall geometry of the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles. The reactivity of the bromine atom also allows for further functionalization of the molecule, which can be used to synthesize a wide range of derivatives with potential biological activities . The presence of the carboxamide group opens up possibilities for condensation reactions and the formation of hydrogen bonds, which are important for the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. The presence of a bromine atom increases the molecular weight and can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The carboxamide group can form hydrogen bonds, which may influence the solubility and stability of the compound. The spectroscopic properties, such as UV-vis absorption and NMR chemical shifts, provide insights into the electronic structure and can be used to predict the reactivity of these molecules .
科学研究应用
新型化合物的合成
研究导致合成新型吡唑并嘧啶衍生物,具有作为抗癌和抗 5-脂氧合酶剂的潜力,突出了这些化合物在药物化学中作为治疗特性(Rahmouni 等,2016)。另一项研究探索了硫代取代的乙基烟酸酯衍生物、噻吩并[2,3-b]吡啶和吡啶并噻吩并嘧啶衍生物的合成,展示了它们的抗菌活性(Gad-Elkareem 等,2011)。
生物学评估
合成的化合物经过生物学评估,以了解它们的潜在治疗应用。例如,合成了一系列吡唑并[1,5-a]嘧啶-安替比林杂化物,并评估了它们的抗炎和抗癌活性,表明这些化合物在开发新治疗剂中的潜在用途(Kaping 等,2020)。
抗病毒剂
新型嘧啶硫代糖苷被合成作为抗 SARS-COV-2 和禽流感 H5N1 病毒的抗病毒剂,证明了吡啶衍生物在寻找针对病毒感染的有效治疗方法中的重要性(Abu-Zaied 等,2021)。
化学结构表征
研究还集中于合成化合物的能谱表征和晶体结构分析,深入了解它们的化学结构和潜在相互作用。例如,报道了 5-溴-1-(2-氰基-吡啶-4-基)-1H-吲唑-3-羧酸二乙胺的合成和结构表征,增加了对吡啶衍生物化学性质的理解(Anuradha 等,2014)。
属性
IUPAC Name |
6-bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-16(20-17(23)14-9-6-10-15(18)19-14)12(2)22(21-11)13-7-4-3-5-8-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJSPTAYPXFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=NC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2532887.png)
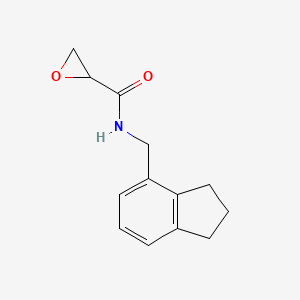
![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)
![5-(benzo[d]thiazol-2-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2532896.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2532897.png)
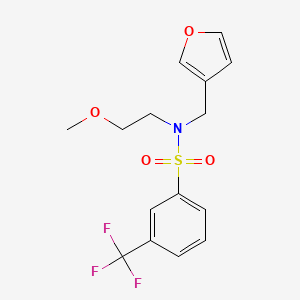
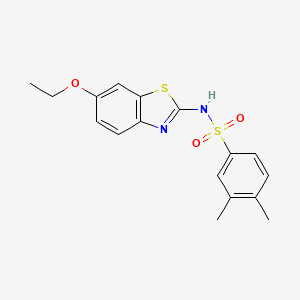
![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)
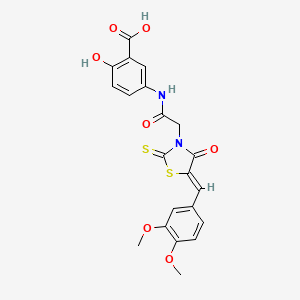
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(benzo[d]thiazol-2-yl(methyl)amino)acetamide](/img/structure/B2532905.png)
